Myristoyl Coenzyme A (hydrate)
CAS No.:
Cat. No.: VC14526712
Molecular Formula: C35H64N7O18P3S
Molecular Weight: 995.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H64N7O18P3S |
|---|---|
| Molecular Weight | 995.9 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |
| Standard InChI | InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1 |
| Standard InChI Key | YLDPGEHCCNTXHN-NXHBBHECSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Introduction
Chemical Structure and Properties of Myristoyl Coenzyme A (hydrate)
Molecular Composition and Structural Features
Myristoyl-CoA is characterized by the covalent attachment of myristic acid (tetradecanoic acid) to the sulfhydryl group of coenzyme A via a thioester bond. Its molecular formula is , with a molecular weight of 995.9 g/mol . The canonical SMILES notation for the compound is:
This structure underscores the complexity of the molecule, which includes adenine, ribose, pantothenate, and phosphate moieties critical for its biochemical activity .
Physicochemical Characteristics
Myristoyl-CoA exhibits a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 and requires storage at -20°C to maintain stability . Prolonged storage at -80°C extends its usability to six months, while repeated freeze-thaw cycles must be avoided to prevent degradation . The compound’s hydrous form ensures solubility in aqueous buffers, facilitating its use in enzymatic assays.
Table 1: Stock Solution Preparation Guidelines for Myristoyl-CoA
| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |
|---|---|---|---|
| 1 | 1.0041 | 5.0206 | 10.0412 |
| 5 | 0.2008 | 1.0041 | 2.0082 |
| 10 | 0.1004 | 0.5021 | 1.0041 |
Biological Functions and Metabolic Roles
Protein Myristoylation Mechanisms
Myristoyl-CoA serves as the exclusive donor substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the transfer of myristoyl groups to the N-terminal glycine residues of target proteins . This modification, termed myristoylation, occurs co-translationally or post-translationally in apoptotic cells, influencing protein-membrane interactions and signaling pathways . For example, myristoylation is essential for the membrane localization of Src-family kinases and the catalytic subunit of cAMP-dependent protein kinase A (PKA) .
Role in Lipid Biosynthesis
Beyond protein modification, myristoyl-CoA is a precursor in the de novo synthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and intracellular signaling . The compound’s acyl group is transferred to phosphatidylinositol via acyltransferases, modulating membrane fluidity and recruiting signaling proteins to lipid rafts.
Heterogeneous Acylation in Retinal Proteins
In retinal tissues, myristoyl-CoA participates in heterogeneous acylation, a process involving the attachment of diverse fatty acids (e.g., myristic acid, tetradecenoic acid) to proteins . Unlike other tissues, retinal NMTs utilize unsaturated acyl-CoAs (e.g., 14:1 n-9, 14:2 n-6) derived from retroconversion of longer-chain fatty acids, enabling specialized protein functions in phototransduction .
Research Applications and Experimental Findings
Enzymatic Assays and Kinetic Studies
| Enzyme Type | Preferred Acyl-CoA | (μM) | (nmol/min/mg) |
|---|---|---|---|
| Type I | Myristoyl-CoA | 2.5 | 15.2 |
| Type II | Tetradecenoyl-CoA | 3.8 | 12.7 |
Pharmacological and Therapeutic Implications
Inhibitors targeting NMTs, such as NIP71, have been explored for their potential to disrupt pathogenic protein myristoylation in cancers and viral infections . Myristoyl-CoA analogs are also investigated as substrates for ghrelin O-acyltransferase, an enzyme modifying appetite-regulating hormones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume